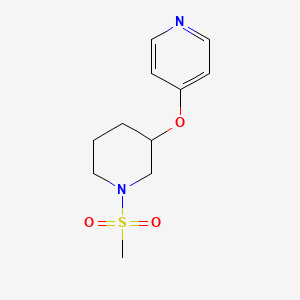

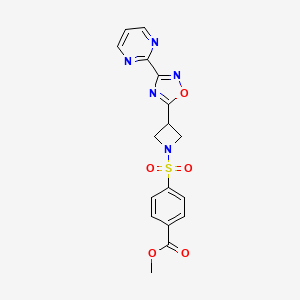

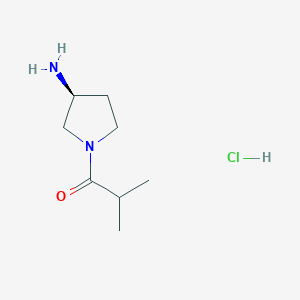

![molecular formula C12H7NO2 B3007606 5H-chromeno[2,3-b]pyridin-5-one CAS No. 6537-46-8](/img/structure/B3007606.png)

5H-chromeno[2,3-b]pyridin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 5H-Chromeno[2,3-d]pyrimidin-5-one derivatives has been achieved via a microwave-promoted multicomponent reaction of 3-formylchromones, amines, and paraformaldehyde. This process was carried out under catalyst-free and solvent-free conditions, delivering the derivatives in good to excellent yields via an unexpected annulation pathway .Molecular Structure Analysis

The molecular formula of 5H-chromeno[2,3-b]pyridin-5-one is C12H7NO2. The structure of this compound has been confirmed by means of 1H, 13C NMR and IR spectroscopy, mass spectrometry and elemental analysis .Chemical Reactions Analysis

Significant reactions for the syntheses and applications of 5H-chromeno[2,3-b]pyridines include two-component reactions, three-component reactions, four-component reactions, and multi-step reactions .Physical And Chemical Properties Analysis

5H-chromeno[2,3-b]pyridin-5-one has a molecular weight of 197.19 g/mol. It has a topological polar surface area of 39.2 Ų and a complexity of 266. It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds .Scientific Research Applications

Medicinal Chemistry

Chromeno[2,3-b]pyridin-5-one derivatives exhibit promising pharmacological properties. Researchers have investigated their potential as:

- Anticancer Agents : Some derivatives have demonstrated cytotoxic activity against cancer cells .

- Antimicrobial Agents : Certain chromeno[2,3-b]pyridin-5-ones exhibit antibacterial and antifungal effects .

Material Chemistry

In material science, chromeno[2,3-b]pyridin-5-one derivatives find applications in:

- Fluorescent Probes : Their unique fluorescence properties make them valuable for bioimaging and sensing applications .

- Ligands for Coordination Complexes : Some derivatives serve as ligands for metal complexes, enhancing their spectral absorption properties .

Green Chemistry Approaches

The synthesis of chromeno[2,3-b]pyridin-5-ones often employs green chemistry principles:

- One-Pot Reactions : Researchers have developed efficient one-pot synthetic methods, including solvent-involved reactions, to access these compounds .

- PASE Approach : Pot, atom, and step economy (PASE) strategies minimize waste and environmental impact during synthesis .

Drug Discovery

Chromeno[2,3-b]pyridin-5-one derivatives serve as scaffolds for designing novel drugs:

- Antifungal Agents : Recent studies highlight their potential as effective antifungal compounds .

- Dopamine D4 Receptor Ligands : Radiolabeled derivatives have been used in PET studies for receptor subtype analysis .

Synthetic Methodologies

Researchers have explored various synthetic routes:

- Multicomponent Reactions : One-pot procedures involving tandem Knoevenagel condensations followed by nucleophilic additions have been reported .

- Unexpected Annulation Pathways : Microwave-promoted reactions have led to unexpected annulation pathways, expanding synthetic applications .

Structural Characterization

The structure of synthesized chromeno[2,3-b]pyridines is confirmed using techniques like 2D NMR spectroscopy .

Future Directions

Mechanism of Action

Target of Action

5H-chromeno[2,3-b]pyridin-5-one, also known as chromeno[2,3-b]pyridin-5-one, is a potential NPY1R ligand . NPY1R, or Neuropeptide Y receptor Y1, is a protein that in humans is encoded by the NPY1R gene. It is a G-protein coupled receptor that is widely expressed in the brain and peripheral tissues. The receptor is involved in a variety of physiological processes, including the regulation of food intake, energy balance, and circadian rhythm.

Mode of Action

This activation can then lead to the initiation of various intracellular signaling pathways, resulting in physiological responses .

Pharmacokinetics

The ammonium salts of many drugs have significantly improved the solubility and, accordingly, the bioavailability of medicinal substances in the human body . Therefore, the formation of ammonium salts of 5H-chromeno[2,3-b]pyridin-5-one could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of 5H-chromeno[2,3-b]pyridin-5-one’s action are likely to be related to its potential role as an NPY1R ligand. By interacting with the NPY1R receptor, the compound could influence various physiological processes regulated by this receptor, such as food intake, energy balance, and circadian rhythm .

Action Environment

The action, efficacy, and stability of 5H-chromeno[2,3-b]pyridin-5-one can be influenced by various environmental factors. For instance, the solubility of the compound can be affected by the pH and temperature of the environment. Additionally, the presence of other substances in the environment, such as proteins or lipids, could potentially interact with the compound and affect its action .

properties

IUPAC Name |

chromeno[2,3-b]pyridin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2/c14-11-8-4-1-2-6-10(8)15-12-9(11)5-3-7-13-12/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFWIGXYOMVRSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What are the common synthetic approaches to 5H-chromeno[2,3-b]pyridin-5-ones?

A1: Several synthetic routes have been explored for the synthesis of 5H-chromeno[2,3-b]pyridin-5-ones. Two prominent methods include:

Q2: Are there alternative synthetic strategies for constructing the 5H-chromeno[2,3-b]pyridine scaffold?

A: Yes, the Friedländer reaction, promoted by chlorotrimethylsilane (TMSCl), has proven effective in synthesizing various heterofused pyridine systems, including 5H-chromeno[2,3-b]pyridin-5-ones. This method utilizes heterocyclic ortho-aminoketones and a range of α-methylenecarbonyl compounds. []

Q3: Can you provide an example of a specific reaction leading to a 5H-chromeno[2,3-b]pyridin-5-one derivative and its potential applications?

A: One example involves the reaction of 7-benzylideneamino-5H-thiochromeno[2,3-b]pyridin-5-ones with ethyl pyruvate. This reaction yields 1-ethoxycarbonyl-3-phenyl-12H-pyrido[3',2':5,6]thiopyrano[3,2-f]quinoline-12-ones. [] These complex heterocyclic compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Q4: What are the advantages of these synthetic methods for 5H-chromeno[2,3-b]pyridin-5-one derivatives?

A4: These synthetic methods offer several advantages:

Q5: Where can I find more detailed information about the characterization and properties of specific 5H-chromeno[2,3-b]pyridin-5-one derivatives?

A: The cited research articles [, , , ] provide detailed information about the characterization of synthesized compounds, including spectroscopic data (IR, 1H-NMR, and mass spectrometry) and elemental analysis. This information is crucial for confirming the structure and purity of the synthesized 5H-chromeno[2,3-b]pyridin-5-one derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

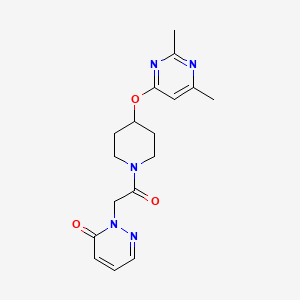

![N-(4-chlorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3007540.png)

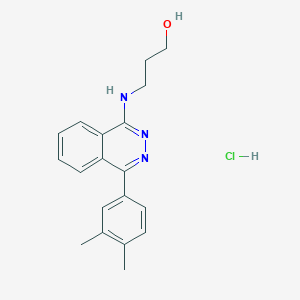

![Methoxy[1-(3-nitrophenyl)ethylidene]amine](/img/structure/B3007543.png)

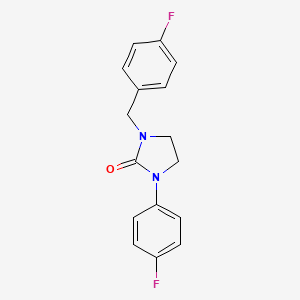

![5-(4-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3007544.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007545.png)